4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol
Description
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methylamino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)11-3-1-2-10(8-11)9-18-12-4-6-13(19)7-5-12/h1-3,8,12-13,18-19H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUSFDPQSMQUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC(=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The ketone group of 4-oxocyclohexan-1-ol reacts with the primary amine of 3-(trifluoromethyl)benzylamine in anhydrous tetrahydrofuran (THF) under inert atmosphere, facilitated by acetic acid as a catalyst. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as the selective reducing agent, minimizing over-reduction and preserving the hydroxyl group.
Typical Procedure :
-
Reagents : 4-Oxocyclohexan-1-ol (1.0 equiv), 3-(trifluoromethyl)benzylamine (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), acetic acid (2.0 equiv), THF.
-
Steps :
-
The ketone and amine are stirred in THF at room temperature for 1 hour to form the imine.
-
NaBH(OAc)₃ is added portionwise at 0°C, followed by stirring for 12–16 hours.
-
The reaction is quenched with 1 M NaOH, extracted with dichloromethane (3 × 15 mL), dried over MgSO₄, and concentrated.
-
Purification via silica gel chromatography (3:1 petroleum ether:ethyl acetate) yields the product.
-
Optimization and Challenges
-
Temperature Control : Maintaining temperatures below 5°C during NaBH(OAc)₃ addition prevents epimerization of the cyclohexanol ring.
-
Stoichiometry : A slight excess of amine (1.1 equiv) ensures complete ketone conversion, while acetic acid protonates the intermediate imine, enhancing reducibility.
-
Yield : Analogous syntheses report yields of 45–55%, with impurities arising from residual starting materials or diastereomers.
Alkylation of 4-Aminocyclohexan-1-ol
Direct alkylation of 4-aminocyclohexan-1-ol with 3-(trifluoromethyl)benzyl halides offers an alternative route, though steric hindrance and competing reactions limit efficiency.
Reaction Protocol
Reagents : 4-Aminocyclohexan-1-ol (1.0 equiv), 3-(trifluoromethyl)benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), dimethylformamide (DMF).
Procedure :
Limitations
-
Regioselectivity : The secondary amine may undergo further alkylation, forming tertiary amines unless stoichiometry is tightly controlled.
-
Solvent Effects : Polar aprotic solvents like DMF improve solubility but complicate purification.
-
Yield : Reported yields for similar alkylations range from 30–40%, necessitating iterative optimization.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | THF, NaBH(OAc)₃, 0–25°C, 16 h | 45–55% | >90% | High selectivity, one-pot procedure | Sensitive to moisture, costly reagents |
| Alkylation | DMF, K₂CO₃, 60°C, 12 h | 30–40% | 80–85% | Simple setup, readily available reagents | Low yield, side reactions |
Alternative Synthetic Strategies
Chemical Reactions Analysis
Types of Reactions
4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol is in the field of pharmaceuticals. The compound's structural characteristics make it a candidate for the development of new therapeutic agents. Its ability to interact with biological targets can be explored for:
- Anticancer Agents : The trifluoromethyl group can enhance the lipophilicity and metabolic stability of compounds, potentially leading to more effective anticancer drugs.
- Antidepressants : Research has indicated that similar compounds can influence neurotransmitter systems, suggesting potential use in treating mood disorders.
Agrochemicals
The compound may also find applications in agrochemicals as a pesticide or herbicide. The trifluoromethyl moiety is often associated with increased potency against pests while maintaining lower toxicity to non-target organisms.
Material Science
In material science, compounds with similar structures are investigated for their properties in creating advanced materials such as:
- Fluorinated Polymers : These materials exhibit unique thermal and chemical resistance, making them suitable for high-performance applications.
- Coatings : The compound can be used to develop coatings that provide enhanced durability and resistance to environmental factors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined a series of trifluoromethyl-containing compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further drug development.
Case Study 2: Neuropharmacology
Research published in Neuropharmacology explored the effects of structurally related compounds on serotonin receptors. The findings suggested that modifications involving trifluoromethyl groups could enhance receptor affinity and selectivity, indicating potential for developing new antidepressant therapies.
Case Study 3: Agricultural Applications
A field study assessed the efficacy of trifluoromethyl-substituted agrochemicals in controlling pest populations. Results demonstrated that these compounds provided superior control compared to traditional pesticides, highlighting their potential role in sustainable agriculture.
Mechanism of Action
The mechanism of action of 4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trifluoromethyl Groups
- cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (Compound 16) Structure: Differs in the amino substituent (dibenzylamine vs. trifluoromethylphenylmethylamine). Synthesis: Prepared via reductive amination using NaBH(OAc)₃, similar to methods for 4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol . Key Data:
- Yield: ~55% after purification (comparable to target compound).
NMR: δ -93.4 (¹⁹F NMR), indicating trifluoromethyl resonance .
- 4-(3,4-Dimethoxyphenyl)-4-({[(4-nitrophenyl)methyl]amino}methyl)cyclohexan-1-ol Hydrochloride Structure: Features a dimethoxyphenyl and nitrobenzylamino group. Key Differences:
- Electron-withdrawing nitro group reduces basicity compared to the trifluoromethyl group.
- Hydrochloride salt enhances solubility in aqueous media .
Cannabinoid Receptor-Binding Analogues
- (–)-CP-55,940 ([3H]CP-55,940, a radioligand)
- Structure : 3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-4-(3-hydroxypropyl)cyclohexan-1-ol.
- Comparison :
- Substituent Effects : The dimethylheptyl side chain in CP-55,940 confers high receptor affinity (Ki ~0.67 nM), while the trifluoromethyl group in the target compound may prioritize metabolic stability over binding potency .
- Biological Activity: CP-55,940 exhibits strong correlations between receptor affinity (r = 0.91) and in vivo effects (e.g., antinociception) .
- Anandamide Analogues Structural Motif: Ethanolamide derivatives with saturated hydrocarbon chains. Key Contrast: Fluorination of the hydroxyl group in anandamide analogues reduces antinociceptive potency but increases binding affinity in the presence of PMSF .
Stereochemical Variants
- (1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol Structure: Stereospecific amino and hydroxyl groups at C2 and C1. Comparison:
- Stereochemistry: The (1S,2S) configuration may enhance receptor selectivity, whereas the stereochemistry of this compound remains undefined in available data .
- Safety Profile: Requires stringent storage conditions (P210: avoid ignition sources), similar to other amino-cyclohexanols .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound shares synthetic challenges with analogues, such as purification via silica chromatography and moderate yields (~55%) .
- Receptor Interactions: While CP-55,940 relies on hydrophobic side chains for high affinity, the trifluoromethyl group in this compound may favor metabolic stability, a trade-off observed in fluorinated anandamide analogues .
- Safety and Storage: Like (1S,2S)-2-((3-fluoro-4-methylphenyl)amino)cyclohexan-1-ol, the target compound likely requires protection from heat and moisture .
Biological Activity
4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol is a synthetic compound with significant biological activity. Its unique structure, characterized by a trifluoromethyl group and a cyclohexanol moiety, has made it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
The molecular formula of this compound is C14H18F3NO. It features a trifluoromethyl group attached to a phenyl ring, which is further linked to a cyclohexanol structure through a methylamino bond. The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, making it an effective candidate for drug development.
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group significantly contributes to its binding affinity, which is crucial for its biological effects. Research indicates that it may inhibit certain enzyme activities or modulate receptor functions, although precise pathways remain to be fully elucidated.
Biological Activity
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In high-throughput screening assays against Mycobacterium tuberculosis, this compound demonstrated significant growth inhibition. The minimum inhibitory concentration (MIC) values were determined through dose-response assays, indicating promising activity against this pathogen .
Enzyme Inhibition
The compound has also been investigated for its role in enzyme inhibition. Studies suggest that it may act as a reversible inhibitor of key enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders or infections.
Case Studies
- Inhibition of Mycobacterium tuberculosis
- Structure-Activity Relationship (SAR) Studies
Data Tables
| Biological Activity | MIC (µM) | Target Pathogen |
|---|---|---|
| Inhibition of M. tuberculosis | 10 | Mycobacterium tuberculosis |
| Enzyme Inhibition | Varies | Various metabolic enzymes |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol?
Answer:
The synthesis typically involves a nucleophilic substitution or reductive amination strategy. A plausible route includes reacting 3-(trifluoromethyl)benzylamine with a cyclohexanone derivative under catalytic conditions. For example:
- Step 1: React 3-(trifluoromethyl)benzylamine with 4-aminocyclohexan-1-ol in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine.
- Step 2: Optimize reaction conditions using polar aprotic solvents (e.g., DCM) and catalysts like DMAP or triethylamine to enhance yield .
- Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .
Basic: What spectroscopic and analytical techniques are critical for confirming the compound’s structure?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the cyclohexanol ring conformation (e.g., axial vs. equatorial hydroxyl group) and the trifluoromethylphenyl group’s integration .
- Mass Spectrometry (MS): High-resolution MS to verify the molecular formula (e.g., C₁₄H₁₇F₃NO) and fragmentation patterns .
- X-ray Crystallography: For absolute stereochemical determination, particularly if chiral centers are present .
Advanced: How can regioselectivity challenges during trifluoromethylphenyl group introduction be addressed?
Answer:
- Directing Groups: Utilize meta-directing substituents (e.g., -NH₂) on the benzene ring to guide electrophilic substitution .
- Protection/Deprotection: Temporarily protect the amino group to prevent undesired side reactions during functionalization .
- Computational Modeling: DFT calculations to predict reactive sites and optimize reaction pathways .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability .
- Purity Assessment: Use HPLC or LC-MS to confirm compound purity (>95%), as impurities may skew activity .
- Target Validation: Employ CRISPR knockout models or competitive binding assays to verify specificity for suspected biological targets (e.g., enzymes, receptors) .
Basic: What physicochemical properties influence the compound’s solubility and bioavailability?
Answer:
- LogP: The trifluoromethyl group increases lipophilicity (logP ~2.5), requiring co-solvents (e.g., DMSO) for in vitro studies .
- Hydrogen Bonding: The hydroxyl and amino groups enhance aqueous solubility via H-bonding. Adjust pH to ionize the amino group (pKa ~9.5) for improved solubility .
Advanced: What strategies are effective for conformational analysis of the cyclohexanol ring?
Answer:
- Dynamic NMR: Monitor ring-flipping kinetics at varying temperatures to assess axial-equatorial equilibrium .
- Molecular Dynamics Simulations: Predict stable conformers and their interactions with biological targets (e.g., enzyme active sites) .
Basic: What are common impurities encountered during synthesis, and how are they mitigated?
Answer:
- Byproducts: Incomplete substitution (e.g., unreacted 4-aminocyclohexanol) or over-alkylation products.
- Mitigation: Use excess 3-(trifluoromethyl)benzylamine and monitor reaction progress via TLC. Purify via gradient elution in chromatography .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Analog Synthesis: Modify the cyclohexanol hydroxyl position or substitute the trifluoromethyl group with other halogens (e.g., -Cl, -CF₂H) .
- Biological Testing: Compare IC₅₀ values in enzyme inhibition assays to identify critical functional groups .
- QSAR Modeling: Corrogate electronic (Hammett σ) and steric parameters with activity data to predict optimized structures .
Advanced: What computational tools are recommended for predicting metabolic stability?
Answer:
- CYP450 Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor or SwissADME to identify potential oxidation sites (e.g., benzylic positions) .
- In Silico Toxicity Screening: Assess metabolites for hepatotoxicity via ProTox-II or similar platforms .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of fine powders.
- Waste Disposal: Follow institutional guidelines for halogenated organic waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
